4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

Description

Properties

IUPAC Name |

sodium;chloro-(4-sulfonatophenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O3S.ClH.Hg.Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h2-5H,(H,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSRKSETVILKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])[Hg]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClHgNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Chloromercuribenzenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14110-97-5 | |

| Record name | Mercurate(1-), chloro(4-sulfophenyl)-, sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014110975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromercuri)benzenesulfonic acid monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

An In-depth Technical Guide to 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (pCMBS)

Authored by a Senior Application Scientist

Abstract

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt, commonly known by the acronym pCMBS, is a potent, organomercurial compound widely utilized in cellular physiology and biochemistry.[1][2] As a sulfhydryl-reactive reagent, its primary utility lies in its ability to covalently modify cysteine residues within proteins, thereby serving as a powerful, albeit non-specific, inhibitor for probing the function of various membrane channels and transporters.[3][4] Its water solubility and relative membrane impermeability have made it a cornerstone tool for distinguishing between extracellular and intracellular sulfhydryl groups, most notably in the foundational research of aquaporin water channels.[5][6] This guide provides an in-depth exploration of pCMBS, detailing its chemical properties, mechanism of action, key applications, experimental protocols, and critical safety considerations for researchers and drug development professionals.

Core Chemical and Physical Properties

pCMBS is an off-white to light grey solid organic mercury compound.[4][5][] Its key advantage over similar reagents, such as p-chloromercuribenzoic acid, is its higher solubility in aqueous solutions, which is conferred by the sulfonic acid group.[4][5] This property is critical for its application in physiological buffers and experimental systems.

| Property | Value | Source(s) |

| CAS Number | 14110-97-5 | [8][9] |

| Molecular Formula | C₆H₄ClHgNaO₃S | [8][9] |

| Molecular Weight | 415.19 g/mol | [8] |

| Common Synonyms | p-Chloromercuribenzenesulfonic acid, PCMBS, Sodium p-chloromercuriphenylsulfonate | [4][] |

| Appearance | Off-White to Light Grey Solid/Powder | [4][5][] |

| Solubility | Soluble in water | [8] |

| Storage Conditions | Store at -20°C, keep dry and protected from light | [4][8][10] |

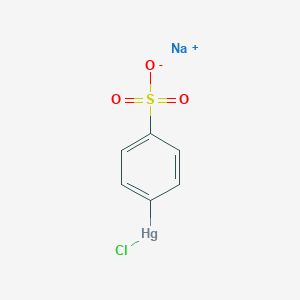

Below is the chemical structure of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt.

Caption: Chemical structure of pCMBS.

Mechanism of Action: Covalent Sulfhydryl Modification

The functionality of pCMBS stems from the high affinity of the mercury atom for sulfur. Specifically, pCMBS acts as a potent inhibitor by forming a stable, covalent mercaptide bond with the sulfhydryl group (-SH) of cysteine residues in proteins.

Causality of Inhibition:

-

Binding: The mercury atom in pCMBS electrophilically attacks the deprotonated sulfur atom (thiolate anion, -S⁻) of a cysteine residue.

-

Covalent Bond Formation: A stable mercaptide bond (Protein-S-Hg-R) is formed, releasing the chloride ion.

-

Conformational Change: This covalent modification introduces a bulky, charged group onto the protein backbone. This often induces a significant conformational change, which can alter the protein's tertiary structure.

-

Functional Blockade: In the case of channels and transporters, this conformational change can physically occlude the pore, preventing the passage of substrates (e.g., water, ions, or solutes), or it can disrupt the allosteric changes necessary for transport, resulting in functional inhibition.[6][11]

This reaction is often reversible by the addition of an excess of a small-molecule thiol reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, which competes for binding to the mercury atom and displaces the protein.[6]

Caption: Mechanism of pCMBS-induced protein inhibition and its reversal.

Key Research Applications

pCMBS has been instrumental in several fields of biological research, primarily as an inhibitor to characterize protein function.

Foundational Studies of Aquaporin Water Channels

Perhaps the most well-known application of pCMBS is in the study of aquaporins (AQPs). Many aquaporins, such as AQP1, possess a critical cysteine residue near their narrowest constriction point (the ar/R selectivity filter).

-

Functional Evidence: The addition of pCMBS was shown to reversibly block the osmotic water permeability of cells expressing AQP1.[6][11] This observation was a key piece of evidence confirming that AQP1 forms a water-selective channel. The mercury derivative blocks the AQP1-dependent increase in CO2 permeability as well.[11]

-

Structural Insight: The sensitivity to pCMBS provided clues about the structure of the water pore before high-resolution crystal structures were available. The creation of mercury-insensitive mutants (e.g., C189S in AQP1) further solidified the understanding of the pore's architecture and the mechanism of inhibition.[11]

Probing Other Membrane Transporters

The utility of pCMBS extends beyond aquaporins to a variety of other membrane proteins:

-

Phosphate Transporters: It has been used as a specific inhibitor of the phosphate transporter in isolated chloroplasts, helping to dissect the mechanisms of energy and metabolite exchange.[12]

-

Sucrose Carriers: In plant physiology, pCMBS was used to label and identify proteins involved in sucrose transport, including the sucrose carrier, by differentially labeling membrane proteins in the presence and absence of the substrate.[13]

-

Ion Antiporters: pCMBS reacts with specific histidine residues in the NhaA-Na/H antiporter of E. coli, serving as a tool to probe its structure and function.[4][5]

Neuroscience and Receptor Studies

pCMBS has also been applied in neuroscience to study ligand-gated ion channels. For instance, it was used to investigate the acetylcholine receptors of molluscan neurons, where it blocked the sensitivity of certain neurons to cholinergic agents, providing insights into receptor structure and ion-specific conductance.[14]

Experimental Protocol: Inhibition of Aquaporin-Mediated Water Transport

This protocol provides a generalized workflow for assessing the inhibitory effect of pCMBS on aquaporin function, typically using the Xenopus laevis oocyte expression system. This system is a trusted and robust platform for heterologous expression of membrane proteins.

Workflow Rationale: Xenopus oocytes have very low intrinsic water permeability. When they are microinjected with cRNA encoding an aquaporin (e.g., AQP1), they express the protein in their plasma membrane, dramatically increasing their permeability to water. This makes them swell and eventually burst when moved to a hypotonic solution. The rate of swelling is a direct measure of aquaporin activity, and its inhibition by pCMBS can be quantified visually or with video microscopy.

Caption: Experimental workflow for pCMBS inhibition of AQP1 in oocytes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Isotonic Buffer (ND96): Prepare a solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, and 5 mM HEPES, adjusted to pH 7.5.

-

Hypotonic Buffer: Prepare by diluting the ND96 buffer 1:1 with sterile water.

-

pCMBS Stock Solution: Prepare a 100 mM stock solution of pCMBS in sterile water. Due to its toxicity, this should be done in a chemical fume hood with appropriate PPE.

-

pCMBS Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1 mM in ND96 buffer.

-

-

Oocyte Preparation and Treatment:

-

Select healthy Xenopus oocytes previously injected with AQP1 cRNA and a control group injected with water.

-

Place 10-15 oocytes per group into separate wells of a multi-well plate.

-

Remove the incubation medium and wash the oocytes with 1 mL of isotonic ND96 buffer.

-

Remove the wash buffer and add 1 mL of the 1 mM pCMBS working solution to the treatment group. Add 1 mL of plain ND96 buffer to the control groups.

-

Incubate at room temperature for 5 minutes. This time is optimized for pCMBS to react with extracellularly accessible cysteine residues without causing non-specific damage.

-

-

Osmotic Swelling Assay:

-

Prepare a separate plate with wells containing 1 mL of the hypotonic buffer.

-

Using a transfer pipette, rapidly move the oocytes from their respective treatment solutions into the hypotonic buffer. Start a timer immediately.

-

Observe the oocytes under a dissecting microscope. Record the time it takes for 50% of the oocytes in each group to burst (T₅₀).

-

Expected Outcome: Water-injected oocytes will swell very slowly. AQP1-expressing oocytes will swell rapidly and burst quickly. AQP1-expressing oocytes pre-treated with pCMBS will swell slowly, similar to controls, demonstrating inhibition.

-

-

Reversibility (Optional but Recommended):

-

Following pCMBS treatment, wash the inhibited oocytes with ND96 buffer containing 5 mM Dithiothreitol (DTT) for 10-15 minutes.

-

Repeat the osmotic swelling assay. The rapid swelling and bursting should be restored, demonstrating the reversibility of the inhibition. This is a critical control to show the effect is specific to the mercaptide bond and not due to cell death.

-

Critical Assessment: Advantages and Limitations

| Advantages | Limitations |

| High Reactivity: Rapidly and effectively modifies accessible sulfhydryl groups. | Extreme Toxicity: As an organomercurial, it is fatal if swallowed, inhaled, or in contact with skin.[15] Requires stringent handling protocols. |

| Water Solubility: Excellent solubility in aqueous buffers is ideal for physiological experiments.[8] | Lack of Specificity: Reacts with any accessible cysteine residue, making it a non-specific inhibitor. It is not suitable for distinguishing between different cysteine-containing proteins. |

| Membrane Impermeability (Relative): Its charged nature makes it slowly permeant, allowing it to be used to probe extracellularly exposed residues over short incubation times.[13] | Irreversibility (in vivo): While reversible with chelators in vitro, the covalent modification is effectively permanent in a biological system without intervention. |

| Reversibility: The inhibition can be reversed with excess thiol reagents like DTT, providing a crucial experimental control.[6] | Environmental Hazard: It is classified as a severe marine pollutant and requires specialized hazardous waste disposal.[3] |

Safety and Handling of an Organomercurial Compound

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is an extremely hazardous substance and must be handled with the utmost care.[16][17] It is acutely toxic by all routes of exposure (oral, dermal, and inhalation) and poses a risk of cumulative effects.[1][15]

-

Hazard Classifications:

-

Mandatory Personal Protective Equipment (PPE):

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[18]

-

Gloves: Double gloving is recommended. Use nitrile gloves as a minimum. For handling larger quantities, Silver Shield/4H gloves should be worn underneath outer nitrile gloves.[16][17] Latex gloves are not appropriate.[16][17]

-

Eye Protection: ANSI Z87.1-compliant safety goggles or a full-face shield must be worn.[16][17]

-

Lab Coat: A lab coat must be worn and kept buttoned. Ensure it is laundered professionally and not taken home.

-

-

Handling and Storage:

-

Spill and Exposure Procedures:

-

Do not attempt to clean up a spill yourself. Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[19]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[16][17]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[9][16]

-

Ingestion: Seek immediate medical attention.[9]

-

-

Waste Disposal: All pCMBS waste, including contaminated consumables (tips, tubes, gloves), is considered hazardous waste. It must be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by EHS.[19]

Conclusion

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (pCMBS) remains a historically significant and powerful tool for the functional characterization of proteins, particularly membrane channels and transporters. Its ability to covalently modify cysteine residues has provided invaluable insights into the structure-function relationships of numerous biological systems, most notably the aquaporin family. However, its utility is balanced by its extreme toxicity and lack of specificity. Modern researchers must weigh the clear scientific value of pCMBS as a functional probe against its significant safety and handling requirements, often opting for more specific methods like site-directed mutagenesis when possible. When used, it demands rigorous adherence to safety protocols to protect both the researcher and the environment.

References

- Biosynth. (n.d.). 4-(Chloromercuri)benzenesulfonic acid sodium salt | 14110-97-5 | FC20246.

- BOC Sciences. (n.d.). CAS 14110-97-5 4-(Chloromercuri)benzenesulfonic acid sodium salt.

- ChemicalBook. (n.d.). 4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt (CAS No. 14110-97-5) SDS.

- Echemi. (n.d.). 14110-97-5, 4-(CHLOROMERCURI)BENZENESULFONIC ACID, SODIUM SALT Formula.

- UNC Charlotte. (n.d.). Mercury and Organomercury.

- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 4-(Chloromercuri)benzenesulfonic acid sodium salt.

- Vanderbilt University. (n.d.). Mercury and Organomercury. Retrieved from Vanderbilt University Environmental Health and Safety.

- University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Laboratories: ORGANIC MERCURY COMPOUNDS. Retrieved from UWM Environmental Health, Safety and Risk Management.

- CymitQuimica. (n.d.). 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt.

- Lawrence Berkeley National Laboratory. (2013). Mercury and Mercury Compounds Safe Handling Guidelines.

- Georgia Institute of Technology. (n.d.). Safe Handling of Mercury and Mercury Compounds. Retrieved from Georgia Tech Environmental Health & Safety.

- ChemicalBook. (2023). 4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt | 14110-97-5.

- Whittembury, G., et al. (1984). Effect of para-chloromercuribenzenesulfonic acid and temperature on cell water osmotic permeability of proximal straight tubules. Biochimica et Biophysica Acta (BBA) - Biomembranes, 775(3), 365-373.

- Haz-Map. (n.d.). p-Chloromercuribenzenesulfonic acid sodium salt.

- Cooper, G. J., & Boron, W. F. (1998). Effect of PCMBS on CO2 permeability of Xenopus oocytes expressing aquaporin 1 or its C189S mutant. American Journal of Physiology-Cell Physiology, 275(6), C1481-C1486.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(Chloromercuri)

- Sato, M., et al. (1976). A study of the effects of p-chloromercuribenzene sulfonic acid on acetylcholine-induced responses of molluscan neurons. The Journal of Physiology, 262(2), 433-450.

- ChemicalBook. (n.d.). 4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt Usage And Synthesis.

- Crane, J., et al. (2021). Aquaporin 4 inhibition alters chemokine receptor expression and T cell trafficking. Frontiers in Immunology.

- PubChem. (n.d.). p-chloromercuribenzenesulfonic acid sodium salt.

- Pichelin-Poitevin, D., et al. (1987). Selective Solubilization of Membrane Proteins Differentially Labeled by p-Chloromercuribenzenesulfonic Acid in the Presence of Sucrose. Plant and Cell Physiology, 28(3), 541-545.

- Foyer, C., & Heldt, H. W. (1977). p-Chloromercuriphenyl sulphonic acid as a specific inhibitor of the phosphate transporter in isolated chloroplasts. FEBS Letters, 78(2), 203-206.

Sources

- 1. p-Chloromercuribenzenesulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 2. p-chloromercuribenzenesulfonic acid sodium salt | C6H4ClHgNaO3S | CID 3653477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt CAS#: 14110-97-5 [amp.chemicalbook.com]

- 5. 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt [cymitquimica.com]

- 6. Effect of para-chloromercuribenzenesulfonic acid and temperature on cell water osmotic permeability of proximal straight tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Chloromercuri)benzenesulfonic acid sodium salt | 14110-97-5 | FC20246 [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt | 14110-97-5 [chemicalbook.com]

- 11. Effect of PCMBS on CO2 permeability of Xenopus oocytes expressing aquaporin 1 or its C189S mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-Chloromercuriphenyl sulphonic acid as a specific inhibitor of the phosphate transporter in isolated chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Solubilization of Membrane Proteins Differentially Labeled by p-Chloromercuribenzenesulfonic Acid in the Presence of Sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the effects of p-chloromercuribenzene sulfonic acid on acetylcholine-induced responses of molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemos.de [chemos.de]

- 16. safety.charlotte.edu [safety.charlotte.edu]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. ipo.rutgers.edu [ipo.rutgers.edu]

- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

An In-Depth Technical Guide to 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt: Properties, Protocols, and Applications

This guide provides a comprehensive technical overview of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (pCMBS), a pivotal sulfhydryl reagent in biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties of pCMBS, its mechanism of action, and detailed protocols for its application in protein modification and enzyme inhibition studies.

Introduction: The Significance of Sulfhydryl Modification in Biological Systems

The sulfhydryl group (-SH) of cysteine residues is a highly reactive functional group within proteins, playing a critical role in protein structure, catalysis, and regulation. The ability to selectively modify these groups provides a powerful tool for elucidating protein function. 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is an organomercurial compound that has been extensively used as a potent and relatively specific inhibitor of sulfhydryl-containing enzymes and other proteins.[1] Its utility stems from its ability to form a stable mercaptide bond with the sulfur atom of cysteine residues. This interaction is often reversible, a key feature that allows for controlled experimentation.

Core Properties of 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt

A thorough understanding of the physicochemical properties of pCMBS is essential for its effective use in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt | [2][] |

| Synonyms | p-Chloromercuribenzenesulfonic acid sodium salt, PCMBS, Sodium p-chloromercuriphenylsulfonate | [2][] |

| CAS Number | 14110-97-5 | [2] |

| Molecular Formula | C₆H₄ClHgNaO₃S | [2][] |

| Molecular Weight | 415.19 g/mol | [2][] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in water | [2] |

| Melting Point | >300 °C | [4] |

| Storage | Store at < -15°C, keep dry, and protect from light. | [2] |

Synthesis and Purification

While commercially available, understanding the synthesis of pCMBS provides insight into its chemical nature. The synthesis of the related compound, p-chloromercuribenzoic acid, involves the oxidation of p-tolylmercuric chloride. A similar principle can be applied to the synthesis of the benzenesulfonic acid derivative.

A general synthetic approach involves the sulfonation of a chloromercuri-substituted benzene ring. The purification of the free acid can be achieved by acidification of an aqueous solution, followed by filtration, washing, and recrystallization from hot water. The sodium salt is then prepared by dissolving the purified acid in a stoichiometric amount of aqueous sodium hydroxide and evaporating to dryness. It is crucial to ensure the final product is free of chloride ions.

Mechanism of Action: The Mercaptide Bond

The primary mechanism of action of pCMBS involves the formation of a covalent mercaptide bond with the sulfhydryl group of cysteine residues in proteins. This reaction is highly specific for sulfhydryl groups under controlled pH conditions.

Caption: Covalent modification of a protein sulfhydryl group by pCMBS.

The reversibility of this reaction is a key experimental advantage. The addition of an excess of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, can displace the pCMBS from the cysteine residue, allowing for the restoration of protein function. This reversibility helps to confirm that the observed effects are a direct result of sulfhydryl modification.[1]

Applications in Research and Drug Development

The ability of pCMBS to specifically and often reversibly modify sulfhydryl groups has made it an invaluable tool in various areas of research and is particularly relevant to the field of drug development.

Enzyme Inhibition and Active Site Elucidation

pCMBS is widely used as an inhibitor of enzymes that rely on a cysteine residue for their catalytic activity.[1] By observing the effect of pCMBS on enzyme kinetics, researchers can infer the presence and importance of a sulfhydryl group in the active site.

Probing Protein Structure and Topology

As a membrane-impermeant molecule, pCMBS can be used to probe the accessibility of cysteine residues on the extracellular surface of membrane proteins. This application is crucial for determining the topology of transmembrane proteins, identifying extracellular loops, and understanding the orientation of the protein within the lipid bilayer.

Role in Drug Discovery and Target Validation

In the context of drug development, modifying the sulfhydryl groups of a target protein can be a key step in target validation.[1] By observing the functional consequences of this modification, researchers can confirm the importance of a particular cysteine residue or domain for the protein's activity. This information can then be used to guide the design of small molecule inhibitors that target the same site. For instance, understanding the accessibility and reactivity of cysteines in a potential drug target can inform the development of covalent inhibitors, a class of drugs that form a permanent bond with their target protein.

Experimental Protocols

The following protocols provide a framework for the use of pCMBS in common experimental settings. Extreme caution should be exercised when handling pCMBS due to its high toxicity. [5]

Protocol for Quantifying Accessible Sulfhydryl Groups

This protocol outlines a general procedure for determining the number of accessible sulfhydryl groups on a protein using pCMBS.

Materials:

-

Purified protein of interest

-

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (pCMBS) stock solution (e.g., 10 mM in a suitable buffer)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare Protein Sample: Dissolve the purified protein in the assay buffer to a known concentration (e.g., 1 mg/mL).

-

Set up Reaction: In a cuvette, add the protein solution and the assay buffer.

-

Baseline Measurement: Measure the absorbance of the protein solution at a specific wavelength (e.g., 280 nm for protein concentration and a suitable wavelength for monitoring the reaction, often determined empirically).

-

Titration with pCMBS: Add small, known aliquots of the pCMBS stock solution to the cuvette.

-

Incubation and Measurement: After each addition, gently mix and allow the reaction to reach equilibrium (typically a few minutes). Measure the change in absorbance. The formation of the mercaptide bond can sometimes be monitored directly if it results in a change in the UV-Vis spectrum.

-

Data Analysis: Plot the change in absorbance against the molar ratio of pCMBS to protein. The point at which the absorbance change plateaus indicates the stoichiometry of the reaction, revealing the number of accessible sulfhydryl groups per protein molecule.

Caption: Workflow for sulfhydryl group quantification using pCMBS.

Protocol for Enzyme Inhibition Assay: A Case Study with Papain

This protocol provides a general method for assessing the inhibitory effect of pCMBS on the cysteine protease papain.

Materials:

-

Papain solution (e.g., 1 mg/mL in activation buffer)

-

Activation buffer (e.g., 50 mM phosphate buffer, pH 6.5, containing 2 mM DTT and 1 mM EDTA)

-

Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAPNA)

-

pCMBS stock solution (e.g., 1 mM in assay buffer)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.5)

-

Spectrophotometer

Procedure:

-

Activate Papain: Incubate the papain solution in activation buffer for 15-30 minutes at 37°C to ensure the active site cysteine is reduced.

-

Prepare Reaction Mixtures: In separate tubes, prepare reaction mixtures containing the assay buffer and varying concentrations of pCMBS. Include a control with no pCMBS.

-

Pre-incubation: Add the activated papain solution to each tube and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between pCMBS and the enzyme.

-

Initiate Reaction: Add the substrate solution to each tube to start the enzymatic reaction.

-

Monitor Reaction: Immediately place the tubes in a spectrophotometer and monitor the increase in absorbance at a wavelength appropriate for the product of the substrate cleavage (e.g., 410 nm for p-nitroaniline released from BAPNA).

-

Data Analysis: Calculate the initial reaction velocity for each pCMBS concentration. Plot the percentage of inhibition against the logarithm of the pCMBS concentration to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of pCMBS for papain.

Safety and Handling

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt is a highly toxic compound and must be handled with extreme care.[5]

-

Hazard Identification: Fatal if swallowed, in contact with skin, or if inhaled.[5] Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.[5]

-

Handling: Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt remains a cornerstone reagent for the study of protein sulfhydryl groups. Its well-defined chemistry, coupled with the reversibility of its interaction, provides a robust platform for investigating protein structure, function, and inhibition. For researchers in both academic and industrial settings, a comprehensive understanding of its properties, applications, and handling is essential for leveraging its full potential in advancing our knowledge of biological systems and in the pursuit of novel therapeutics.

References

-

PubChem. 4-Chloromercuribenzenesulfonic acid. [Link]

-

Organic Syntheses. p-CHLOROMERCURIBENZOIC ACID. [Link]

-

PMC - NIH. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]

-

PMC - NIH. Sulfhydryl groups as targets of mercury toxicity. [Link]

-

PMC - NIH. The Papain Inhibitor (SPI) of Streptomyces mobaraensis Inhibits Bacterial Cysteine Proteases and Is an Antagonist of Bacterial Growth. [Link]

-

PMC - NIH. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]

-

PMC - NIH. Proteomic characterization of membrane protein topology. [Link]

-

MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

-

ResearchGate. Inhibition of papain by N-ethylmaleimide. [Link]

-

Protocols.io. iNDI Papain Dissociation protocol for iNeurons Version 1. [Link]

-

NIH. Purification and Characterization of a Novel Thermostable Papain Inhibitor from Moringa oleifera with Antimicrobial and Anticoagulant Properties. [Link]

Sources

- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 2. 4-(Chloromercuri)benzenesulfonic acid sodium salt | 14110-97-5 | FC20246 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Stability of p-Chloromercuribenzene Sulfonate (PCMBS) Solutions at Room Temperature: A Technical Guide

For researchers, scientists, and drug development professionals utilizing p-Chloromercuribenzene Sulfonate (PCMBS) as a crucial sulfhydryl reagent and aquaporin inhibitor, understanding the stability of its aqueous solutions is paramount for experimental success and data integrity. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of PCMBS solutions at room temperature, potential degradation pathways, and best practices for preparation, handling, and stability assessment.

Introduction to PCMBS: A Powerful Tool in Membrane Protein Research

p-Chloromercuribenzene Sulfonate (PCMBS) is a non-permeant organic mercurial compound widely employed in biological research.[1][2] Its primary application lies in its ability to specifically and reversibly bind to the sulfhydryl (-SH) groups of cysteine residues in proteins.[1] This property makes it an invaluable tool for:

-

Inhibition of Aquaporins: PCMBS is a well-established inhibitor of most aquaporin (AQP) water channels, playing a key role in defining their function.[3]

-

Studying Membrane Transporters and Channels: Its membrane-impermeant nature allows for the selective probing of externally-facing cysteine residues, aiding in the characterization of transporters and ion channels.[2]

-

Enzyme Inhibition: As a sulfhydryl reagent, PCMBS can inhibit enzymes where a cysteine residue is critical for catalytic activity.[4]

The efficacy and reproducibility of experiments using PCMBS are intrinsically linked to the integrity of the PCMBS molecule in solution. Degradation can lead to a decrease in the effective concentration of the active compound, potentially yielding misleading or erroneous results. This guide will delve into the critical aspects of maintaining the stability of PCMBS solutions.

The Chemistry of PCMBS Instability: Understanding the Mercury-Carbon Bond

The stability of PCMBS in aqueous solution is primarily dictated by the strength of the covalent bond between the mercury atom and the benzene ring (the Hg-C bond). Organomercurial compounds are susceptible to degradation, and the primary pathway for this is the cleavage of the mercury-carbon bond.[5][6]

Potential Degradation Pathway

While specific degradation kinetics for PCMBS at room temperature are not extensively published, the likely degradation pathway involves the cleavage of the Hg-C bond, which can be influenced by factors such as pH, light, and the presence of nucleophiles. The degradation can lead to the formation of less active or inactive species.

Diagram of Potential PCMBS Degradation

Caption: Factors influencing the cleavage of the mercury-carbon bond in PCMBS.

Factors Influencing the Stability of PCMBS Solutions at Room Temperature

Several environmental factors can significantly impact the stability of PCMBS solutions when stored at room temperature.[7][8] Understanding and controlling these factors are crucial for maintaining the potency of your PCMBS stock.

| Factor | Influence on Stability | Recommendations for Mitigation |

| pH | Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the mercury-carbon bond, leading to degradation.[7][9] The stability of PCMBS is generally greatest in near-neutral pH solutions. | Prepare and store PCMBS solutions in a buffered solution with a pH between 6.8 and 7.4. Phosphate-buffered saline (PBS) is a common and suitable choice.[5] Avoid highly acidic or alkaline conditions. |

| Light | Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organomercurial compounds.[7][10] This can lead to the formation of radical species and subsequent cleavage of the Hg-C bond. | Always store PCMBS solutions in amber or opaque containers to protect them from light.[11][12] Minimize exposure to ambient light during handling and experimental procedures. |

| Temperature | While this guide focuses on room temperature, it is a critical factor. Higher temperatures accelerate the rate of chemical degradation.[7][13] | For short-term storage (up to one week), refrigeration at 4°C is recommended. For long-term storage, aliquoting and freezing at -20°C is the best practice to minimize degradation.[5] Avoid repeated freeze-thaw cycles. |

| Presence of Other Reagents | The compatibility of PCMBS with other components in a solution is a critical consideration. Strong reducing agents can interact with the mercury atom, while other nucleophiles might attack the Hg-C bond. | Be mindful of the other components in your experimental buffer. While standard biological buffers like PBS and HEPES are generally compatible, it is good practice to prepare fresh working solutions of PCMBS in the final experimental buffer just before use. |

Best Practices for the Preparation and Handling of PCMBS Solutions

Adherence to proper preparation and handling protocols is the first line of defense in ensuring the stability and efficacy of your PCMBS solutions.

Preparation of a PCMBS Stock Solution (e.g., 100 mM)

Materials:

-

p-Chloromercuribenzene sulfonate (PCMBS) powder (Molecular Weight: 391.2 g/mol for the free acid, but check the certificate of analysis for the specific salt form, e.g., sodium salt with a molecular weight of 415.19 g/mol )[4][14]

-

Phosphate-Buffered Saline (PBS), pH 7.4[5]

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Vortex mixer

Protocol:

-

Calculate the required mass of PCMBS: Based on the desired concentration and volume, calculate the mass of PCMBS powder needed.

-

Dissolution: In a sterile, light-protected tube, dissolve the weighed PCMBS powder in the appropriate volume of PBS (pH 7.4).

-

Thorough Mixing: Vortex the solution until the PCMBS powder is completely dissolved.[5]

-

Storage:

Safety and Handling Precautions

PCMBS is a toxic organomercurial compound and must be handled with extreme care.[2][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

-

Ventilation: Handle solid PCMBS and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

-

Waste Disposal: Dispose of all PCMBS-containing waste (including solutions, contaminated tips, and tubes) as hazardous chemical waste according to your institution's guidelines.

Experimental Workflow for Assessing PCMBS Solution Stability

To ensure the validity of experimental results, particularly in long-term studies or when using older stock solutions, it is prudent to perform a stability assessment. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[15]

Workflow for HPLC-Based Stability Assessment of PCMBS

Caption: A generalized workflow for monitoring the stability of PCMBS solutions.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework. The specific column, mobile phase, and detection wavelength may need to be optimized for your system.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

PCMBS solution to be tested

-

Freshly prepared PCMBS standard solution of known concentration

Procedure:

-

Method Development (if necessary): Develop a gradient or isocratic elution method that provides good separation of the PCMBS peak from any potential degradation products and solvent front.

-

Standard Curve: Prepare a series of dilutions of the fresh PCMBS standard and inject them to generate a standard curve of peak area versus concentration.

-

Sample Analysis:

-

At each time point of your stability study, dilute an aliquot of the stored PCMBS solution to fall within the range of your standard curve.

-

Inject the diluted sample onto the HPLC system.

-

-

Data Acquisition and Analysis:

-

Monitor the chromatogram at a wavelength where PCMBS has strong absorbance (e.g., around 230-240 nm, to be determined by UV scan).

-

Integrate the peak area of the PCMBS peak.

-

Quantify the concentration of PCMBS in your stored sample using the standard curve.

-

Look for the appearance of new peaks over time, which may indicate the formation of degradation products.

-

Conclusion: Ensuring Experimental Rigor

While PCMBS is a potent and valuable research tool, its stability in aqueous solutions at room temperature is a critical parameter that can influence experimental outcomes. By understanding the factors that contribute to its degradation, adhering to best practices for preparation and storage, and implementing stability testing when necessary, researchers can ensure the integrity of their PCMBS solutions and the reliability of their scientific data. For maximal stability, it is always recommended to use freshly prepared solutions or properly stored frozen aliquots.

References

- BenchChem. (n.d.). Application Notes and Protocols for PCMBS Treatment of Cells in Water Permeability Assays.

- BenchChem. (n.d.). Technical Support Center: p-Chloromercuribenzene sulfonate (pCMBS).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3653477, p-chloromercuribenzenesulfonic acid sodium salt.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11136, 4-Chloromercuribenzenesulfonic acid.

- Strasdeit, H. (2008). Mercury-alkyl bond cleavage based on organomercury lyase.

- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Savage, D. F., & Stroud, R. M. (2007). Structural basis of aquaporin inhibition by mercury. Journal of molecular biology, 368(3), 607–617.

- Gorin, G., & Doughty, G. (1968). Kinetics of the reaction of p-mercuribenzoate with cysteine and glutathione. Archives of Biochemistry and Biophysics, 126(2), 547-553.

- BenchChem. (n.d.). The Sulfhydryl Reagent PCMBS: A Technical Guide to its Effects on Membrane Protein Function.

- European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.

- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.

- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- PCCA. (2022, March 16).

- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

- Nakano, M., & Hikal, A. H. (1980). Degradation of Dacarbazine in Aqueous Solution. Journal of Pharmaceutical Sciences, 69(9), 1065-1067.

- Orwa, J. A., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry. Journal of pharmaceutical and biomedical analysis, 29(1-2), 203–212.

- Newman, A. W. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2337.

- Newman, A. W., & Parsons, J. L. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. AAPS PharmSciTech, 14(1), 363–370.

- Ross, B. M. (2008).

- Australian Pesticides and Veterinary Medicines Authority. (2025, September 10).

- Whittaker, M. W., & Berry, M. J. (1984). Effect of para-chloromercuribenzenesulfonic acid and temperature on cell water osmotic permeability of proximal straight tubules. Biochimica et biophysica acta, 775(3), 365–373.

- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

Sources

- 1. Understanding the mechanism of carbon-metal bond cleavage by the organomercurial lyase MerB [morressier.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cleaving mercury-alkyl bonds: a functional model for mercury detoxification by MerB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mercury-alkyl bond cleavage based on organomercury lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ibisscientific.com [ibisscientific.com]

- 10. Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and mechanism of degradation of p-chloronitrobenzene in water by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Safety and Handling Protocols for 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt (PCMBS)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Risks of Organomercury Reagents

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt, often abbreviated as PCMBS, is a valuable tool in cellular physiology and biochemical research. It functions as a potent, non-permeant sulfhydryl reagent, primarily used to inhibit enzymes and transport proteins with accessible cysteine residues on the cell surface. However, its utility is intrinsically linked to its high toxicity, a characteristic of all organomercury compounds.[1][2] These compounds are readily absorbed and can exert severe, cumulative effects on biological systems.[3][4] This guide provides a comprehensive framework for the safe handling, use, and disposal of PCMBS, grounded in established safety protocols and an understanding of its toxicological profile. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Toxicological Profile

PCMBS is classified as an extremely hazardous substance. Its toxicity is acute and severe through all primary routes of exposure: inhalation, dermal contact, and ingestion.[5][6] The organomercury nature of PCMBS allows it to be more readily absorbed than inorganic mercury salts, and it poses a significant risk of cumulative effects and long-term organ damage.[3][7]

GHS Classification Summary

The Globally Harmonized System (GHS) provides a clear and concise summary of the dangers associated with PCMBS.

| Classification | Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. | 1 / 2 | H300: Fatal if swallowed[5][8] |

| Acute Toxicity, Dermal | Acute Tox. | 1 | H310: Fatal in contact with skin[5][6] |

| Acute Toxicity, Inhalation | Acute Tox. | 1 / 2 | H330: Fatal if inhaled[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE | 2 | H373: May cause damage to organs through prolonged or repeated exposure[6][8] |

| Hazardous to the Aquatic Environment (Acute) | Aquatic Acute | 1 | H400: Very toxic to aquatic life[5][8] |

| Hazardous to the Aquatic Environment (Chronic) | Aquatic Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[5][6] |

Toxicological Mechanisms and Effects

Mercury ions exert their toxicity by binding with high affinity to sulfhydryl groups (-SH) on proteins, disrupting enzyme function and cellular structures.[7] While inorganic mercury salts primarily damage the gastrointestinal tract and kidneys, fat-soluble organic mercury compounds can cross the blood-brain barrier, leading to severe neurological damage.[9]

-

Primary Target Organs : Central Nervous System, Kidneys.[2][10]

-

Acute Exposure Symptoms : Immediate and severe health effects can occur. Inhalation of dust can be fatal.[3]

-

Chronic Exposure Symptoms : Prolonged or repeated exposure can lead to cumulative poisoning.[3] Symptoms include tremors, dermatitis, gingivitis, and neuropsychiatric symptoms known as erethism (memory loss, excitability, insomnia).[11] It is classified as a reproductive toxin and a nephrotoxin (toxic to the kidneys).[10]

Exposure Control and Personal Protection

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory to prevent exposure.

Engineering Controls

-

Certified Chemical Fume Hood : All handling of solid PCMBS and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] The hood should have a verified face velocity of 80-120 feet per minute (fpm).

-

Ventilation : The laboratory must be well-ventilated to dilute any fugitive emissions.[5]

-

Designated Work Area : A specific area within the lab should be designated for working with PCMBS. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for its compatibility with organomercury compounds.

Caption: Required Personal Protective Equipment (PPE) workflow.

Occupational Exposure Limits (OELs)

Regulatory bodies have established strict limits for workplace exposure to mercury compounds.

| Parameter | Limit | Agency | Notes |

| Threshold Limit Value (TLV) | 0.1 mg/m³ | ACGIH | As Hg, with Skin Designation[2] |

| Permissible Exposure Limit (PEL) | 0.1 mg/m³ | OSHA | As Hg[2] |

| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ | NIOSH | As Hg[2] |

The "Skin" designation indicates that significant exposure can occur through skin absorption, even if airborne levels are below the TLV.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with PCMBS.

Protocol 1: Weighing and Handling Solid PCMBS

-

Preparation :

-

Don all required PPE as specified in Section 2.2, including double gloves and a respirator with P100 cartridges.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Decontaminate the analytical balance and surrounding area before use.

-

Place a plastic-backed absorbent liner on the work surface.[12]

-

-

Handling :

-

Use anti-static tools and weigh boats. The product in its delivered form is not typically dust explosion capable, but the enrichment of fine dust can create this danger.[5]

-

Retrieve the PCMBS container from its designated storage location. Keep it securely sealed until ready to use.[3]

-

Inside the fume hood, carefully open the container. Avoid any actions that could generate dust.

-

Use a dedicated spatula to transfer the required amount of solid to a tared, sealed container (e.g., a vial with a cap).

-

Close the primary PCMBS container immediately.

-

-

Post-Handling :

-

Clean the spatula with a solvent-moistened wipe (e.g., ethanol), placing the wipe directly into the designated hazardous waste container.

-

Carefully wipe down the exterior of the weighing container and the balance.

-

Dispose of the absorbent liner and outer gloves into the solid hazardous waste stream for organomercury compounds.

-

Wash hands thoroughly with soap and water after removing PPE.[3]

-

Storage Requirements

-

Location : Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

Security : The storage location must be locked and accessible only to authorized personnel.[6][8]

-

Container : Keep containers tightly closed and protected from physical damage.[3][5]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating the severe hazards of PCMBS.

Caption: Emergency response workflow for a PCMBS spill.

Accidental Spills

-

Minor Spill (inside a fume hood) :

-

Wearing full PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent dust generation.[3]

-

Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste. The vacuum cleaner must be fitted with a HEPA filter.[3]

-

Decontaminate the area with a suitable cleaning agent, followed by a thorough wipe-down. All cleaning materials must be disposed of as hazardous waste.

-

-

Major Spill (outside a fume hood) :

First Aid Measures

Medical attention is urgently required for any exposure. Show the Safety Data Sheet to the attending physician.[6]

-

Inhalation : Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a poison center or doctor immediately.[5]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a poison center or doctor immediately.[5][6]

-

Eye Contact : Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[5]

-

Ingestion : Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a poison center or doctor immediately.[5][6]

Fire and Explosion Hazards

While not highly flammable, PCMBS is a combustible solid.[3] The primary danger in a fire is the generation of highly toxic fumes, including carbon oxides, sulfur oxides, and mercury compounds.[5]

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Firefighter Precautions : Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[3] Do not allow firefighting water to enter drains or water courses.[5]

Waste Disposal

All waste containing PCMBS is considered acute hazardous waste.

-

Segregation : All contaminated materials (e.g., gloves, wipes, pipette tips, absorbent pads, and excess reagent) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Labeling : The container must be labeled "Hazardous Waste: 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt, UN2025, Mercury Compound, Solid, N.O.S."[2]

-

Disposal : Disposal must be handled by a licensed hazardous waste management facility in accordance with all local, state, and federal regulations. Do not discharge into the environment.[6]

References

-

Organomercury chemistry - Wikipedia .

-

Safety Data Sheet: 4-(Chloromercuri)benzenesulfonic acid sodium salt - Chemos GmbH&Co.KG . (2021-09-28).

-

4-(Chloromercuri)benzenesulfonic Acid Sodium Salt - Santa Cruz Biotechnology .

-

4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt (CAS No. 14110-97-5) SDS - ChemicalBook .

-

The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review | ACS Omega . (2024-01-22).

-

Mercury poisoning - Wikipedia .

-

Toxicity of mercury - PubMed .

-

The Toxicology of Mercury - Regulations.gov .

-

Safety Data Sheet - Biosynth . (2024-03-15).

-

Essential Safety Precautions in PCB Handling for Advanced Manufacturing - S&M Co.Ltd . (2025-12-25).

-

p-Chloromercuribenzenesulfonic acid sodium salt - Hazardous Agents - Haz-Map .

-

p-chloromercuribenzenesulfonic acid sodium salt | C6H4ClHgNaO3S | CID 3653477 - PubChem .

-

Safe Practices When Working with 8-Layer PCBs: Preventing Accidents - ALLPCB . (2025-08-07).

-

SOP – INSSOP020 - Installation of PCMB Brackets - Road Safety Rental .

-

4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt | 14110-97-5 - ChemicalBook . (2023-05-15).

-

14110-97-5, 4-(CHLOROMERCURI)BENZENESULFONIC ACID, SODIUM SALT Formula - ECHEMI .

-

SAFETY DATA SHEET - LGC Standards . (2020-04-29).

-

SAFETY DATA SHEET - Sigma-Aldrich . (2024-09-07).

-

Steps to Safe PCB Abatement Activities | US EPA . (2025-08-14).

Sources

- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 2. p-Chloromercuribenzenesulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 5. chemos.de [chemos.de]

- 6. Page loading... [guidechem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. biosynth.com [biosynth.com]

- 9. Toxicity of mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p-chloromercuribenzenesulfonic acid sodium salt | C6H4ClHgNaO3S | CID 3653477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epa.gov [epa.gov]

A Technical Guide to p-Chloromercuribenzenesulfonate (PCMBS): The Sulfhydryl Reagent in Focus

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Versatile Tool in Cellular Physiology

4-(Chloromercuri)benzenesulfonic acid sodium salt, a compound known by a variety of names, stands as a pivotal tool in the realm of cellular and molecular biology.[1] Its utility stems from its nature as a potent, yet relatively membrane-impermeant, sulfhydryl reagent.[2] This characteristic allows for the targeted modification of cysteine residues on membrane proteins, providing researchers with a method to probe the intricate structure-function relationships of channels, transporters, and receptors.[2] This guide will delve into the multifaceted identity of this compound, its mechanism of action, and provide detailed protocols for its application in research, particularly in the study of membrane protein function. It is a cytotoxic agent that can inhibit various subcellular metabolic systems and is employed as an investigative tool in cellular physiology.[1][3]

The Many Names of a Single Reagent: A Comprehensive List of Synonyms

The compound is frequently referred to by the acronym PCMBS , derived from one of its common synonyms, p-Chloromercuribenzenesulfonate.[4][5][] However, a multitude of other names are used in literature and commercial listings, which can be a source of confusion. Understanding these synonyms is crucial for comprehensive literature searches and accurate experimental design.

Below is a table summarizing the various synonyms for 4-(Chloromercuri)benzenesulfonic Acid Sodium Salt:

| Common Name/Acronym | Systematic & Other Names |

| PCMBS | p-Chloromercuribenzenesulfonic acid sodium salt[4][] |

| Sodium p-chloromercuribenzenesulfonate[1] | |

| 4-(Chloromercuri)benzenesulfonic Acid, Sodium Salt[][7] | |

| Sodium p-chloromercuriphenylsulfonate[1][5] | |

| p-Chloromercuriphenylsulfonic acid sodium salt[5] | |

| Chloro(4-sulfophenyl)mercurate(1-) sodium[1] | |

| Mercury, chloro(p-sulfophenyl)-, sodium salt[1] | |

| Monosodium p-chloromercuriphenylsulfonic acid[1] |

The Core Mechanism: Covalent Modification of Cysteine Residues

The primary mechanism of action for PCMBS is the formation of a stable, covalent mercaptide bond with the sulfur atom of cysteine's sulfhydryl (-SH) group within proteins.[4] This targeted modification can profoundly alter a protein's function through several means:

-

Direct Steric Hindrance: The bulky PCMBS molecule can physically obstruct the pore of a channel protein or the substrate-binding site of a transporter, thereby inhibiting its primary function.[2]

-

Induction of Conformational Changes: The covalent attachment of PCMBS can trigger allosteric changes in the protein's three-dimensional structure, leading to a loss or alteration of its activity.

-

Disruption of Disulfide Bonds: While its primary target is free sulfhydryl groups, under certain conditions, mercurials can interact with disulfide bonds, further impacting protein structure and stability.

The sulfonic acid group on the benzene ring of PCMBS is critical to its utility. This polar group renders the molecule largely impermeable to the cell membrane, allowing for the selective labeling and inhibition of sulfhydryl groups on the extracellular domains of membrane proteins.[2] This feature is instrumental in distinguishing between externally and internally located cysteine residues and elucidating their specific roles in protein function.

Caption: Mechanism of PCMBS action on a membrane protein.

Application in Research: A Focus on Aquaporins

A prominent application of PCMBS is in the study of aquaporins (AQPs), a family of water channel proteins. The inhibition of water transport in erythrocytes by mercurial compounds was one of the initial observations that defined the existence of cellular water channels.[8]

For instance, PCMBS has been shown to inhibit the water permeability of AQP1 by covalently binding to a specific cysteine residue (Cys189) located near the channel's pore, which is thought to sterically block water passage.[9] Mutating this cysteine residue renders AQP1 insensitive to mercury-based inhibition.[9] This principle has been extended to study other aquaporins and even the passage of other small molecules, like carbon dioxide, through these channels.[10]

Experimental Protocol: Probing Membrane Protein Function with PCMBS

The following protocol provides a generalized workflow for assessing the inhibitory effect of PCMBS on the function of a target membrane protein, such as a transporter or channel, expressed in a cellular system.

Objective: To determine the dose-dependent inhibition of a membrane protein's activity by PCMBS and to confirm the reversibility of this inhibition.

Materials:

-

Cells expressing the target membrane protein

-

Assay buffer appropriate for the cell type and protein function

-

PCMBS stock solution (e.g., 100 mM in a suitable solvent)

-

Labeled substrate (for transporters) or appropriate reagents for channel activity measurement

-

Reducing agent, such as Dithiothreitol (DTT), for reversibility testing

-

Microplate reader or other detection instrument

Procedure:

-

Cell Preparation: Culture cells expressing the target membrane protein to an appropriate density in a multi-well plate format.

-

Baseline Activity Measurement: Measure the baseline functional activity of the membrane protein.

-

For transporters: Incubate the cells with a labeled substrate for a defined period and quantify the uptake.

-

For ion channels: Measure ion currents using techniques like patch-clamping or a fluorescent ion indicator.

-

-

PCMBS Incubation:

-

Functional Assay:

-

Following PCMBS incubation, wash the cells with fresh assay buffer to remove any unbound reagent.

-

Immediately perform the functional assay as described in step 2 to measure the remaining protein activity.

-

-

Reversibility Test:

-

To confirm that the observed inhibition is due to sulfhydryl modification, treat a set of inhibited cells with a reducing agent (e.g., 1-10 mM DTT) for 15-30 minutes.[2]

-

After DTT treatment, wash the cells and repeat the functional assay. A significant recovery of function indicates reversible inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each PCMBS concentration relative to an untreated control.

-

Plot the percentage of inhibition against the logarithm of the PCMBS concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of PCMBS that results in 50% inhibition of the protein's activity.[2]

-

Caption: Experimental workflow for PCMBS inhibition assay.

Minimizing Non-Specific Binding: Strategies for Enhanced Specificity

A key challenge when using PCMBS is the potential for non-specific binding to other accessible sulfhydryl groups, which can lead to off-target effects and complicate data interpretation.[4] Several strategies can be employed to mitigate this issue:

-

Substrate Protection: For transporters, pre-incubating the cells with a high concentration of the natural substrate can protect the active site by physically blocking access to cysteine residues crucial for function.[4]

-

Pre-blocking with Other Reagents: A pre-treatment step with a less specific sulfhydryl-blocking agent, such as N-ethylmaleimide (NEM), can occupy the majority of non-target sulfhydryl groups.[4] Subsequent addition of PCMBS is then more likely to interact with the remaining, specific sites on the protein of interest.

-

Buffer Optimization: The inclusion of blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants such as Tween 20 in the experimental buffer can help to reduce background binding.[4]

Safety and Handling: A Highly Toxic Compound

It is imperative to recognize that 4-(Chloromercuri)benzenesulfonic acid sodium salt is a highly toxic organomercury compound.[1] It is fatal if swallowed, in contact with skin, or if inhaled.[5][11] There is also a danger of cumulative effects and serious damage to health through prolonged exposure.[12]

Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11]

-

Avoid all personal contact, including inhalation of dust.[12]

-

Do not eat, drink, or smoke when using this product.[13]

-

Store the compound in a tightly closed container in a locked, well-ventilated place.[11][13]

In case of exposure, seek immediate medical attention.[11] Consult the Safety Data Sheet (SDS) for detailed first-aid measures and disposal procedures.[11][12][13]

Conclusion

4-(Chloromercuri)benzenesulfonic acid sodium salt, or PCMBS, is an invaluable reagent for scientists investigating the structure and function of membrane proteins. Its ability to selectively modify extracellular cysteine residues provides a powerful method for elucidating the roles of these residues in protein activity. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its various synonyms, mechanism of action, and applying carefully designed experimental protocols that account for potential non-specific binding, researchers can effectively harness the capabilities of this potent biochemical tool.

References

-

Chemos GmbH & Co.KG. (2021, September 28). Safety Data Sheet: 4-(Chloromercuri)benzenesulfonic acid sodium salt. [Link]

-

ChemService. (n.d.). 4-(ChloroMercuri)benzenesulfonic Acid SodiuM Salt (CAS No. 14110-97-5) SDS. [Link]

-

Verkman, A. S. (2013). Aquaporins: important but elusive drug targets. Nature Reviews Drug Discovery, 12(4), 259–277. [Link]

-

Savage, D. F., & Stroud, R. M. (2007). Structural basis of aquaporin inhibition by mercury. Journal of molecular biology, 368(3), 607–617. [Link]

-

Whittembury, G., & Carpi-Medina, P. (1984). Effect of para-chloromercuribenzenesulfonic acid and temperature on cell water osmotic permeability of proximal straight tubules. Biochimica et biophysica acta, 775(3), 365–373. [Link]

-

Nakhoul, N. L., Davis, B. A., Romero, M. F., & Boron, W. F. (1998). Effect of PCMBS on CO2 permeability of Xenopus oocytes expressing aquaporin 1 or its C189S mutant. American journal of physiology. Cell physiology, 275(6), C1481–C1486. [Link]

-

Haz-Map. (n.d.). p-Chloromercuribenzenesulfonic acid sodium salt. [Link]

-

PubChem. (n.d.). p-chloromercuribenzenesulfonic acid sodium salt. [Link]

Sources

- 1. p-Chloromercuribenzenesulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. p-chloromercuribenzenesulfonic acid sodium salt | C6H4ClHgNaO3S | CID 3653477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aquaporins: important but elusive drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of PCMBS on CO2 permeability of Xenopus oocytes expressing aquaporin 1 or its C189S mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Page loading... [wap.guidechem.com]

p-Chloromercuriphenylsulfonic Acid (PCMPS): A Technical Guide for Probing Cell Surface Thiol Function

Abstract

This technical guide provides an in-depth exploration of p-Chloromercuriphenylsulfonic acid (PCMPS) as a powerful, non-permeant thiol reagent for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the core principles of PCMPS chemistry, its mechanism of action, and its practical applications in cellular and membrane biology. Herein, we present not just the "how," but the critical "why" behind experimental design, emphasizing self-validating systems and robust data interpretation. Detailed, field-tested protocols for key applications, including the inhibition of membrane transporters and the topological analysis of membrane proteins, are provided alongside a critical comparison with other thiol-reactive compounds. This guide is intended to serve as a comprehensive resource, empowering researchers to confidently and effectively integrate PCMPS into their experimental repertoire.

Introduction: The Significance of Cell Surface Thiols and the Need for Impermeant Probes

The plasma membrane is a dynamic interface that mediates the communication between a cell and its environment. Embedded within this lipid bilayer is a vast array of proteins—receptors, channels, transporters, and enzymes—whose functions are critical for cellular homeostasis, signaling, and response to external stimuli. The functional state of many of these proteins is exquisitely sensitive to their local chemical environment, including the redox state of their constituent amino acids.

Cysteine residues, with their reactive sulfhydryl (-SH) groups, are particularly important players in this context. The thiol groups of extracellularly exposed cysteine residues can participate in a variety of crucial functions, including:

-

Enzyme Catalysis: Forming part of the active site of ectoenzymes.

-

Receptor-Ligand Binding: Influencing the affinity and specificity of receptor-ligand interactions.

-

Ion Channel Gating: Modulating the opening and closing of ion channels.[1]

-

Protein Structure and Stability: Forming disulfide bonds that stabilize the tertiary and quaternary structure of membrane proteins.

To dissect the specific roles of these externally facing sulfhydryl groups, it is essential to employ tools that can selectively modify them without perturbing the intracellular environment. This is where non-permeant thiol reagents become indispensable. An ideal non-permeant reagent possesses a chemical structure that prevents its passive diffusion across the lipid bilayer, thereby restricting its activity to the cell surface. This targeted action is paramount for unambiguous interpretation of experimental results.

p-Chloromercuriphenylsulfonic acid (PCMPS) has emerged as a gold-standard reagent in this class. Its chemical properties, which we will explore in detail, make it an invaluable tool for selectively probing the function of exofacial thiols.

Physicochemical Properties and Mechanism of Action of PCMPS

Chemical Structure and Properties

p-Chloromercuriphenylsulfonic acid is an organomercurial compound with the chemical formula C₆H₅ClHgO₃S.[2] Its structure consists of a phenyl ring substituted with a chloromercuri (-HgCl) group and a sulfonic acid (-SO₃H) group in the para position.

The key to its utility lies in the physicochemical properties imparted by these functional groups:

| Property | Value | Significance for Experimental Use |

| Molecular Weight | 393.21 g/mol | Relevant for preparing solutions of known molarity. |

| Solubility | Soluble in aqueous solutions | The negatively charged sulfonate group confers high water solubility, making it easy to prepare stock solutions and apply in physiological buffers. |

| Membrane Permeability | Low to negligible | The ionized sulfonate group at physiological pH prevents passive diffusion across the hydrophobic lipid bilayer, ensuring its action is restricted to the extracellular surface. |

Mechanism of Covalent Modification of Sulfhydryl Groups

PCMPS exerts its effects by forming a stable, covalent bond with the sulfhydryl group of cysteine residues. This reaction is a mercaptide exchange, where the mercury atom of PCMPS forms a thioether bond with the sulfur atom of the cysteine.

The reaction can be represented as follows:

Protein-SH + Cl-Hg-C₆H₄-SO₃⁻ → Protein-S-Hg-C₆H₄-SO₃⁻ + H⁺ + Cl⁻

This covalent modification is highly specific for thiol groups under physiological conditions. The addition of the bulky p-chloromercuriphenylsulfonyl group to a cysteine residue can have several functional consequences:

-

Steric Hindrance: The bulky adduct can physically block the active site of an enzyme or the pore of a channel.

-

Conformational Changes: The modification can induce allosteric changes in protein structure, altering its function.

-

Disruption of Disulfide Bonds: While less common, under certain conditions, mercurials can interact with disulfide bonds.

The following diagram illustrates the fundamental reaction between PCMPS and a cysteine residue on a cell surface protein.

Core Applications of PCMPS in Research and Drug Development

The unique properties of PCMPS make it a versatile tool for a range of applications in both basic research and preclinical drug development.

Inhibition of Membrane Transporters and Channels

One of the most widespread uses of PCMPS is as an inhibitor of membrane transport proteins, particularly those that possess externally accessible cysteine residues critical for their function. A notable example is its use as an inhibitor of aquaporins (AQPs), the water channels that facilitate the rapid movement of water across cell membranes.[3][4]